2',6-Dichloro-2,5-dihydro-3,5'-bis(trifluoromethyl)-2,4'-bipyridine
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Overview
Description
2’,6-Dichloro-2,5-dihydro-3,5’-bis(trifluoromethyl)-2,4’-bipyridine is a synthetic organic compound that belongs to the class of bipyridines. Bipyridines are known for their applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6-Dichloro-2,5-dihydro-3,5’-bis(trifluoromethyl)-2,4’-bipyridine typically involves multi-step organic reactions. Common synthetic routes may include:
Halogenation: Introduction of chlorine atoms into the bipyridine structure.
Trifluoromethylation: Addition of trifluoromethyl groups using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling Reactions: Formation of the bipyridine core through coupling reactions like Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2’,6-Dichloro-2,5-dihydro-3,5’-bis(trifluoromethyl)-2,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of specific functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions may introduce new functional groups into the bipyridine core.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’,6-Dichloro-2,5-dihydro-3,5’-bis(trifluoromethyl)-2,4’-bipyridine would depend on its specific application. In coordination chemistry, it may act as a ligand, forming complexes with metal ions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine compound used in coordination chemistry.
4,4’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with different substituents.
Uniqueness
2’,6-Dichloro-2,5-dihydro-3,5’-bis(trifluoromethyl)-2,4’-bipyridine is unique due to the presence of both chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity compared to other bipyridine derivatives.
Properties
CAS No. |
796090-25-0 |
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Molecular Formula |
C12H6Cl2F6N2 |
Molecular Weight |
363.08 g/mol |
IUPAC Name |
2-chloro-4-[6-chloro-3-(trifluoromethyl)-2,5-dihydropyridin-2-yl]-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H6Cl2F6N2/c13-8-2-1-6(11(15,16)17)10(22-8)5-3-9(14)21-4-7(5)12(18,19)20/h1,3-4,10H,2H2 |
InChI Key |
OCNPSHJORPAQJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(N=C1Cl)C2=CC(=NC=C2C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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